molecular formula C7H10O3 B127589 Methyl 2-acetylcyclopropane-1-carboxylate CAS No. 143955-12-8

Methyl 2-acetylcyclopropane-1-carboxylate

Cat. No.: B127589
CAS No.: 143955-12-8
M. Wt: 142.15 g/mol
InChI Key: MSCQZOISCXMNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetylcyclopropane-1-carboxylate (CAS 143955-12-8) is a versatile cyclopropane derivative supplied as a high-purity building block for advanced chemical synthesis. With a molecular formula of C 7 H 10 O 3 and a molecular weight of 142.15 g/mol, this compound features both an ester and a ketone functional group on a strained cyclopropane ring . This unique structure makes it a valuable scaffold in medicinal chemistry and organic synthesis, particularly for constructing complex molecules that require the cyclopropane motif, a group known to enhance metabolic stability and biological activity in drug candidates . In research and development, this compound serves as a key intermediate for introducing the acetylcyclopropyl fragment. Its reactivity, driven by the strained three-membered ring, allows it to participate in various chemical transformations, including ring-opening reactions and cyclopropanation protocols . Researchers utilize this compound in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, where the cyclopropane ring is a critical structural element. Proper handling is essential; please refer to the provided Safety Data Sheet for detailed hazard and precautionary information . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCQZOISCXMNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143955-12-8
Record name methyl 2-acetylcyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 2 Acetylcyclopropane 1 Carboxylate

De Novo Synthetic Approaches to the Cyclopropane (B1198618) Core

De novo synthesis involves the formation of the cyclopropane ring from open-chain compounds. These methods are versatile and can be adapted to introduce the required acetyl and methyl carboxylate substituents. The main approaches include intermolecular cyclopropanation reactions and intramolecular ring-closing strategies.

These reactions typically involve the addition of a single carbon atom (a carbene or carbenoid) to an alkene precursor that already contains the necessary functional groups or their precursors. The alkene is generally electron-deficient due to the presence of electron-withdrawing groups, which can pose a challenge for traditional cyclopropanation methods. acs.orgrochester.edu

Carbenoid-mediated reactions are a cornerstone of cyclopropane synthesis. researchgate.net These methods utilize metal-associated carbenes, which are more stable and selective than free carbenes. acsgcipr.org

A prominent example is the Simmons-Smith reaction, which employs an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. acsgcipr.orgnih.gov This reagent is effective for the cyclopropanation of various olefins. nih.gov While traditionally used with simple alkenes, modifications can be made to accommodate functionalized substrates. The electrophilic nature of the zinc carbenoid is a key factor in its reactivity. nih.gov

Another major strategy involves the decomposition of diazo compounds, such as ethyl diazoacetate (EDA), to generate a carbene species. rsc.org This approach is often mediated by transition metals but can also be influenced by other factors. The use of diazoalkanes is a general and widely applicable method for accessing cyclopropanes. nih.gov

Table 1: Comparison of Carbenoid-Mediated Cyclopropanation Methods

Method Carbene Source Reagents Key Features
Simmons-Smith CH₂I₂ Zn-Cu or Et₂Zn Stoichiometric zinc carbenoid; often directed by proximal hydroxyl groups. acsgcipr.orgnih.gov
Diazo Compound Decomposition R-CHN₂ (e.g., EDA) Heat, light, or metal catalyst Versatile source of carbenes; reactivity and selectivity controlled by catalyst. rsc.orgorganicreactions.org
Haloform-Based CHX₃ (e.g., CHCl₃) Strong base (e.g., KOH) Generates a dihalocarbene intermediate via alpha-elimination. youtube.com

Cyclopropanation Reactions Utilizing Ester and Ketone Functionalities

Transition Metal-Catalyzed Cyclopropanations

The reaction of diazo compounds with alkenes is frequently catalyzed by transition metals, such as copper, rhodium, cobalt, and iron. organicreactions.orgnih.govresearchgate.net These catalysts form metal-carbenoid intermediates that then transfer the carbene unit to the alkene. acsgcipr.org This catalytic approach offers significant advantages in terms of efficiency, control, and the ability to induce stereoselectivity.

The challenge in synthesizing Methyl 2-acetylcyclopropane-1-carboxylate via this route lies in the cyclopropanation of electron-deficient alkenes, which are generally poor substrates for electrophilic metal-carbenoid intermediates. acs.orgrochester.edu However, significant progress has been made in developing catalysts capable of promoting these challenging transformations. Engineered heme-containing proteins, for example, have emerged as promising biocatalysts for the asymmetric cyclopropanation of a broad range of alkenes, including those bearing electron-withdrawing groups. acs.orgnih.gov

Cobalt-catalyzed cyclopropanation has also been shown to be effective for both electron-rich and electron-deficient alkenes, offering an alternative to more traditional rhodium and copper systems. researchgate.net These reactions can proceed using gem-dihaloalkanes as carbene precursors, avoiding the need for potentially explosive diazo compounds. nih.gov

Table 2: Selected Transition Metal Catalysts for Cyclopropanation of Alkenes

Catalyst System Carbene Source Substrate Type Typical Selectivity Reference
Rh₂(OAc)₄ Diazoesters Electron-rich/neutral alkenes High diastereoselectivity organic-chemistry.org
Copper-BOX complexes Diazoesters Styrenes, dienes High enantioselectivity acsgcipr.org
Engineered Myoglobin Diazoesters Electron-deficient alkenes Excellent diastereo- and enantioselectivity acs.orgrochester.edu
(PDI)CoBr₂ / Zn Dihaloalkanes Electron-rich & deficient alkenes High yields, moderate enantioselectivity nih.govresearchgate.net

Intramolecular Ring-Closing Reactions for Cyclopropane Ring Formation

An alternative to intermolecular carbene addition is the formation of the cyclopropane ring through an intramolecular cyclization. This typically involves generating a nucleophile and an electrophile within the same molecule, positioned to form a three-membered ring.

A powerful strategy in this category is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This process involves two key steps: a conjugate (Michael) addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular nucleophilic substitution that closes the ring. rsc.org

To synthesize this compound, this could involve the reaction of a Michael acceptor like methyl vinyl ketone with a Michael donor such as a methyl 2-haloacetate derivative. The presence of a base generates an enolate from the ester, which then acts as the nucleophile for the intramolecular cyclization. A variety of bases can be employed to promote these annulation reactions. nih.govrsc.org

The general MIRC pathway can be summarized as:

Michael Addition: A nucleophile (e.g., an enolate derived from a haloester) adds to an α,β-unsaturated ketone.

Intramolecular Cyclization: The newly formed enolate attacks the carbon bearing the leaving group (halide), displacing it and forming the cyclopropane ring. rsc.org

This method allows for the direct installation of the required ester and ketone functionalities with controlled stereochemistry. rsc.org

While less common, electrophilic pathways to cyclopropanes exist. Cyclopropanes that carry an electron-accepting group can react as electrophiles in ring-opening reactions. nih.gov However, in the context of ring formation, the term can refer to reactions where a nucleophilic center within a molecule attacks a carbon that becomes part of the ring, which is conceptually similar to the final step of the MIRC.

A more distinct electrophilic approach involves the reaction of an enolate with a 1,2-dihaloethane or a similar species where one halogen is displaced intramolecularly by the enolate, and the second is subsequently removed to form the cyclopropane ring. Another route involves the intramolecular coupling of two C-H bonds on gem-dialkyl groups, which can be achieved using palladium catalysis. organic-chemistry.org For a molecule like this compound, this would require a specifically designed acyclic precursor with appropriate leaving groups or sites for C-H activation.

Functional Group Interconversions and Modifications Leading to the Compound

The creation of this compound often begins with a cyclopropane ring already possessing a carboxylic acid or a related functional group. The subsequent steps then focus on the elaboration of the two key functional groups: the methyl ester and the acetyl moiety.

Formation of the Methyl Ester Moiety

The introduction of the methyl ester group is a fundamental step in the synthesis of the target compound. This can be achieved through standard esterification procedures or by transesterification, depending on the available starting material.

The most direct route to the methyl ester is the esterification of the corresponding carboxylic acid, 2-acetylcyclopropane-1-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used as the solvent. rsc.orgorganic-chemistry.org Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). rsc.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. rsc.orgorganic-chemistry.org

ReactantReagentCatalystSolventConditionsProduct
2-acetylcyclopropane-1-carboxylic acidMethanolH₂SO₄ (catalytic)Methanol (excess)RefluxThis compound
2-acetylcyclopropane-1-carboxylic acidMethanolTsOH (catalytic)Methanol (excess)RefluxThis compound

An alternative approach to esterification involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. The carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. libretexts.org This acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to afford the methyl ester in high yield. libretexts.org

Transesterification is another viable method for the formation of the methyl ester moiety, particularly if an ester other than the methyl ester (e.g., an ethyl ester) of 2-acetylcyclopropane-1-carboxylic acid is more readily available. This process involves the exchange of the alkoxy group of an existing ester with that of an alcohol. google.com

The reaction can be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen. researchgate.net Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the desired methyl ester. researchgate.net

Base-catalyzed transesterification typically employs a catalytic amount of a base such as sodium methoxide (B1231860) (NaOMe) in methanol. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate. Elimination of the original alkoxide group yields the methyl ester.

Starting EsterReagentCatalystSolventConditionsProduct
Ethyl 2-acetylcyclopropane-1-carboxylateMethanolH₂SO₄ (catalytic)Methanol (excess)RefluxThis compound
Ethyl 2-acetylcyclopropane-1-carboxylateSodium Methoxide(self-catalyzed by reagent)MethanolRefluxThis compound

Introduction and Functionalization of the Acetyl Group

The introduction of the acetyl group onto the cyclopropane ring presents a more complex synthetic challenge due to the unique reactivity of the three-membered ring. The strategies can be broadly categorized into direct acetylation of a cyclopropane scaffold or the oxidation of a suitable precursor.

Directly attaching an acetyl group to a cyclopropane ring, such as methyl cyclopropanecarboxylate, is not as straightforward as with aromatic systems. The classic Friedel-Crafts acylation, which employs a Lewis acid catalyst like aluminum chloride (AlCl₃) with acetyl chloride, is generally not suitable for cyclopropanes. google.comacs.org The harsh conditions of this reaction can lead to ring-opening of the strained cyclopropane ring. acs.orgorganic-chemistry.org

More specialized methods are required for the acylation of cyclopropane derivatives. One potential, though less common, approach could involve the generation of a carbanion on the cyclopropane ring followed by reaction with an acetylating agent. However, generating a stable carbanion on a cyclopropane ring can be challenging.

A more plausible route involves the use of organometallic reagents. For instance, a cyclopropyl (B3062369) organometallic species could potentially be acylated with acetyl chloride or acetic anhydride. The specifics of such a reaction would be highly dependent on the nature of the organometallic reagent and the reaction conditions to avoid side reactions.

A more reliable and commonly employed strategy for introducing the acetyl group is through the oxidation of a corresponding secondary alcohol precursor, namely methyl 2-(1-hydroxyethyl)cyclopropane-1-carboxylate. This precursor can be synthesized through various methods, including the reduction of a corresponding ketone or the addition of a methyl organometallic reagent to an aldehyde.

Once the secondary alcohol is obtained, it can be oxidized to the desired ketone (the acetyl group). Several modern oxidation methods are suitable for this transformation, offering mild conditions and high yields, which are crucial to prevent the degradation of the sensitive cyclopropane ring.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534) (Et₃N). researchgate.netresearchgate.netorgsyn.org This reaction is known for its mild conditions, typically carried out at low temperatures (e.g., -78 °C), which helps to preserve the integrity of sensitive functional groups and strained rings. researchgate.netresearchgate.net

Another effective reagent is Pyridinium Chlorochromate (PCC) . researchgate.netresearchgate.netresearchgate.net PCC is a milder oxidizing agent compared to other chromium-based reagents and can efficiently convert secondary alcohols to ketones without causing over-oxidation or ring cleavage, especially when buffered with a solid support like Celite. researchgate.netnih.gov

PrecursorOxidizing AgentSolventConditionsProduct
Methyl 2-(1-hydroxyethyl)cyclopropane-1-carboxylateDMSO, Oxalyl chloride, Et₃NDichloromethane-78 °C to room temp.This compound
Methyl 2-(1-hydroxyethyl)cyclopropane-1-carboxylatePyridinium Chlorochromate (PCC)DichloromethaneRoom temp.This compound

These oxidation methods provide a controlled and efficient means to install the acetyl group, completing the synthesis of this compound.

Elucidation of Reaction Mechanisms and Pathways Involving Methyl 2 Acetylcyclopropane 1 Carboxylate

Reactivity Profiles of the Strained Cyclopropane (B1198618) Ring System

The three-membered ring of cyclopropane derivatives is characterized by significant ring strain, estimated at approximately 27 kcal/mol. This strain arises from angle distortion, as the C-C-C bond angles are forced to be 60° instead of the ideal 109.5° for sp³ hybridized carbons, and torsional strain from the eclipsing of hydrogen atoms. Consequently, the C-C bonds have increased p-character and behave similarly to π-bonds in certain reactions, making them susceptible to cleavage under various conditions. ketonepharma.com In Methyl 2-acetylcyclopropane-1-carboxylate, the presence of two electron-withdrawing groups (acetyl and methyl carboxylate) on adjacent carbons polarizes and further weakens the C1-C2 bond, rendering it the primary site of reactivity.

The polarized C1-C2 bond of this compound is susceptible to attack by both nucleophiles and electrophiles, leading to ring-opening reactions.

Electrophilic Ring-Opening: Electrophiles readily attack the electron-rich C1-C2 bond. Studies on analogous donor-acceptor cyclopropanes, such as 2,2-dialkoxycyclopropane-1-carboxylates, demonstrate that reactions with electrophiles like nitrosyl chloride (NOCl) proceed with regioselective cleavage of the C1-C2 bond. researchgate.net This process is believed to involve the formation of a well-stabilized dipolar intermediate. researchgate.netrsc.org For this compound, an electrophilic attack would similarly lead to a carbocationic intermediate stabilized by the adjacent ester group, which is then trapped by a nucleophile. The stereochemistry of such ring-opening reactions is often controlled, proceeding in a disrotatory manner as predicted by Woodward-Hoffmann rules for the cyclopropyl (B3062369) cation. tue.nl

Nucleophilic Ring-Opening: Nucleophilic attack typically occurs at one of the cyclopropane carbons, with concomitant cleavage of a C-C bond. This process is often facilitated by the electron-withdrawing nature of the acetyl and ester groups. The reaction of 1-aminocyclopropane-1-carboxylate (ACC) deaminase, for example, proceeds via a nucleophilic addition to the cyclopropane ring, initiating fragmentation. nih.gov A similar mechanism can be envisioned for this compound, where a nucleophile attacks C2, leading to the cleavage of the C1-C2 bond and formation of an enolate stabilized by the ester group at C1.

Donor-acceptor cyclopropanes can participate in formal cycloaddition reactions, typically behaving as three-carbon (C3) synthons. The most common pathway is a formal [3+2]-cycloaddition, where the cyclopropane reacts with a two-atom (dipolarophile) component. researchgate.net This reaction is initiated by the cleavage of the polarized C1-C2 bond by a Lewis acid or thermal activation, generating a zwitterionic intermediate that is then trapped by an olefin, aldehyde, or imine. researchgate.net For this compound, this would provide a powerful method for constructing five-membered rings. For instance, reaction with an activated alkene could lead to the formation of functionalized cyclopentane (B165970) derivatives.

Under thermal or catalytic conditions, donor-acceptor cyclopropanes can undergo isomerization. A common pathway involves the cleavage of the C1-C2 bond to form a diradical or zwitterionic intermediate, which can then rearrange. For example, certain substituted cyclopropanecarboxylates have been shown to isomerize into corresponding alkenes. rsc.org The specific pathway and resulting product for this compound would depend on the reaction conditions and the stereochemistry of the starting material.

Transformations Involving the Acetyl Carbonyl Moiety

The acetyl group provides a secondary site of reactivity, primarily through reactions involving the carbonyl carbon and the adjacent α-hydrogens.

The presence of two carbonyl groups in a 1,3-relationship significantly influences the acidity of the intervening α-hydrogen.

The proton on the carbon atom situated between the acetyl and the methyl carboxylate groups (the C2 position) is exceptionally acidic. This increased acidity is due to two main factors: the inductive electron-withdrawing effect of the two adjacent carbonyl groups and, more significantly, the resonance stabilization of the resulting conjugate base. masterorganicchemistry.com Upon deprotonation by a base, the negative charge on the α-carbon is delocalized over both carbonyl oxygen atoms, forming a highly stabilized enolate ion. libretexts.orgopenstax.org

Because of this stabilization, even weak bases like hydroxide (B78521) or alkoxides can generate a significant equilibrium concentration of the enolate. masterorganicchemistry.comlibretexts.org This contrasts sharply with simple ketones, which require strong bases for complete deprotonation. masterorganicchemistry.com The resulting enolate is a soft nucleophile and preferentially reacts with soft electrophiles at the central carbon atom. libretexts.org This reactivity is fundamental to many carbon-carbon bond-forming reactions, such as alkylations and aldol-type additions.

Enolization and Enolate Reactivity

Alkylation and Acylation Reactions at the Alpha-Carbon

The carbon atom situated between the acetyl and carboxylate groups, known as the alpha-carbon, is particularly reactive. The presence of two electron-withdrawing groups increases the acidity of the alpha-hydrogens, facilitating the formation of a resonance-stabilized enolate ion upon treatment with a base. masterorganicchemistry.com This enolate is a potent nucleophile and readily participates in alkylation and acylation reactions.

Alkylation of the alpha-carbon is typically achieved by treating the enolate with an alkyl halide in an SN2 reaction. libretexts.org The choice of base is crucial to ensure complete enolate formation and prevent side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed. mnstate.edu The reaction is sensitive to steric hindrance, favoring the use of primary or methyl halides. libretexts.org

Acylation at the alpha-carbon introduces an acyl group, typically via reaction with an acyl chloride or anhydride. This reaction, akin to the Friedel-Crafts acylation in aromatic systems, proceeds through the formation of an acylium ion or a related electrophilic species that is then attacked by the nucleophilic enolate. masterorganicchemistry.comsigmaaldrich.com

The general mechanism for these reactions can be summarized in the following table:

StepDescription
1. Enolate Formation A base removes a proton from the alpha-carbon, creating a nucleophilic enolate ion. masterorganicchemistry.com
2. Nucleophilic Attack The enolate attacks an electrophilic alkyl halide (alkylation) or acyl halide (acylation). libretexts.orgsigmaaldrich.com
3. Product Formation A new carbon-carbon bond is formed at the alpha-position, yielding the alkylated or acylated product.

Michael Addition Reactions as Nucleophilic Acceptors and Donors

The activated alpha-carbon and the potential for enolate formation allow this compound to act as both a nucleophilic donor and an electrophilic acceptor in Michael addition reactions.

In the presence of a suitable base, this compound can form an enolate that acts as a Michael donor. This nucleophile can then add to an α,β-unsaturated carbonyl compound (a Michael acceptor), forming a new carbon-carbon bond.

Conversely, while less common for this specific molecule, derivatives of cyclopropanes can sometimes act as Michael acceptors if appropriately substituted with electron-withdrawing groups that activate a double bond.

If the molecule contains a suitable α,β-unsaturated system elsewhere in its structure (for instance, introduced via a previous alkylation step), an intramolecular Michael addition can occur. This process, known as a Robinson annulation, is a powerful method for the formation of six-membered rings. The reaction proceeds by the formation of an enolate which then attacks the unsaturated system within the same molecule, leading to a cyclic product.

Haloform Reactions and Related Oxidative Cleavages

The acetyl group in this compound makes it susceptible to the haloform reaction. This reaction occurs in the presence of a base and a halogen (chlorine, bromine, or iodine). libretexts.org

The reaction proceeds through the following steps:

Enolate Formation: The base abstracts an acidic alpha-proton. libretexts.org

Halogenation: The resulting enolate attacks the halogen, replacing the alpha-proton with a halogen atom. This step repeats until all three alpha-hydrogens are replaced by halogen atoms. mnstate.edulibretexts.org

Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the tri-halogenated ketone. libretexts.org

Cleavage: This leads to the cleavage of the carbon-carbon bond between the carbonyl group and the trihalomethyl group, which acts as a leaving group. The products are a carboxylate and a haloform (CHX₃). libretexts.org

This reaction effectively cleaves the acetyl group, converting it into a carboxylate.

Reactions at the Carboxylate Ester Functional Group

The methyl ester group of the molecule can undergo reactions typical of carboxylate esters.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process is generally faster and more common for ester hydrolysis. The mechanism involves a tetrahedral intermediate which then collapses to form the carboxylate anion and methanol (B129727). The final products are the salt of the carboxylic acid and methanol. The carboxylic acid can be obtained by subsequent acidification.

The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion concentration. The rate of hydrolysis is influenced by factors such as temperature, the concentration of the reactants, and the solvent used.

Transesterification Processes and Equilibrium Studies

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented reaction mechanisms specifically concerning the transesterification of this compound. While the principles of transesterification are well-established for a wide range of esters, detailed experimental studies, including kinetic data and equilibrium constants for this particular compound, are not publicly available.

In a typical transesterification reaction, an ester reacts with an alcohol to exchange the alkoxy group. This process is usually catalyzed by an acid or a base. For this compound, a hypothetical transesterification with an alcohol (R-OH) would be expected to proceed via a nucleophilic acyl substitution mechanism.

Acid-Catalyzed Transesterification (Hypothetical):

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the ester group, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol (R-OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to the original methoxy (B1213986) group.

Elimination of methanol: The protonated methoxy group leaves as methanol, a neutral molecule, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ester.

Base-Catalyzed Transesterification (Hypothetical):

Nucleophilic attack by the alkoxide: A strong base deprotonates the alcohol (R-OH) to form a more potent nucleophile, the alkoxide (RO⁻). This alkoxide then attacks the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: This attack results in a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the methoxide (B1231860) ion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group.

Protonation of the methoxide ion: The methoxide ion is protonated by the solvent or another alcohol molecule to form methanol.

The position of the equilibrium in these reactions is governed by the relative concentrations of the reactants and products, as well as their relative stabilities. To drive the reaction towards the desired product, a large excess of the reactant alcohol is typically used, or the methanol by-product is removed from the reaction mixture.

Equilibrium Studies: There are no specific equilibrium studies reported for the transesterification of this compound. Such studies would be crucial to determine the equilibrium constant (Keq) for the reaction, providing insight into the relative thermodynamic stability of the reactant and product esters. Factors influencing the equilibrium would include the steric and electronic effects of the cyclopropane ring and the acetyl group, as well as the nature of the alcohol used for the transesterification.

Interactive Data Table: Hypothetical Transesterification of this compound

Reactant AlcoholCatalystExpected ProductNotes
Ethanol (B145695)H₂SO₄ (cat.)Ethyl 2-acetylcyclopropane-1-carboxylateReaction would likely require excess ethanol to shift equilibrium.
PropanolNaOPr (cat.)Propyl 2-acetylcyclopropane-1-carboxylateBase-catalyzed; requires anhydrous conditions.
tert-ButanolH₂SO₄ (cat.)tert-Butyl 2-acetylcyclopropane-1-carboxylateSteric hindrance from the tert-butyl group may significantly slow the reaction rate.

Nucleophilic Acyl Substitution Reactions with Various Nucleophiles

Similar to transesterification, specific studies on the nucleophilic acyl substitution reactions of this compound with a variety of nucleophiles are not extensively reported in the literature. However, based on the general reactivity of esters, a range of transformations can be predicted. The core of these reactions is the addition of a nucleophile to the carbonyl carbon of the ester, followed by the elimination of the methoxide leaving group.

Reaction with Amines (Aminolysis): The reaction of this compound with ammonia (B1221849) or primary/secondary amines would be expected to yield the corresponding amides. This reaction, known as aminolysis, typically does not require a catalyst but may be accelerated by heating. The nitrogen atom of the amine acts as the nucleophile.

Reaction with Grignard Reagents: The reaction with organometallic nucleophiles such as Grignard reagents (R-MgX) is expected to proceed in two stages. The first equivalent of the Grignard reagent would add to the ester to form a ketone after the elimination of methoxide. This intermediate ketone is generally more reactive than the starting ester and would rapidly react with a second equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup.

Hydrolysis: Hydrolysis of this compound, the reaction with water, can be catalyzed by either acid or base to yield 2-acetylcyclopropane-1-carboxylic acid.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of base (e.g., NaOH) is used. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Interactive Data Table: Predicted Nucleophilic Acyl Substitution Reactions

NucleophileReagent ExampleExpected ProductReaction Type
AmineDiethylamine (Et₂NH)N,N-Diethyl-2-acetylcyclopropane-1-carboxamideAminolysis
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)2-(1-hydroxy-1-methylethyl)cyclopropane-1-yl)ethan-1-oneNucleophilic Acyl Substitution followed by Nucleophilic Addition
Water (Hydroxide)Sodium Hydroxide (NaOH), then H₃O⁺2-Acetylcyclopropane-1-carboxylic acidSaponification
HydrideLithium aluminum hydride (LiAlH₄)(1-(Hydroxymethyl)cyclopropane-2-yl)ethan-1-olReduction

It is important to emphasize that the reaction pathways and products described in this article are based on established principles of organic chemistry, as specific experimental data for this compound is not available in the reviewed literature. Further research is required to elucidate the precise reaction kinetics, mechanisms, and equilibrium dynamics for this compound.

Advanced Spectroscopic Characterization and Computational Analysis for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including complex systems like Methyl 2-acetylcyclopropane-1-carboxylate. It provides profound insights into the molecule's connectivity, stereochemistry, and conformation in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the primary structural characterization of this compound. The chemical shifts, multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each atom within the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl ester, the acetyl methyl group, and the three protons on the cyclopropane (B1198618) ring. The protons on the three-membered ring typically appear in the shielded (upfield) region of the spectrum and exhibit complex splitting patterns due to geminal and vicinal coupling.

The ¹³C NMR spectrum provides complementary information, showing separate resonances for each unique carbon atom. Key signals include those for the two carbonyl carbons (ester and ketone), the methoxy (B1213986) carbon of the ester, the methyl carbon of the acetyl group, and the three carbons constituting the cyclopropane ring.

Representative NMR Data for this compound (Note: The following data is a representative example based on typical chemical shifts for the functional groups present.)

¹H NMR (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
3.72 Singlet 3H -OCH₃ (Ester)
2.35 Singlet 3H -C(O)CH₃ (Acetyl)
2.20 ddd 1H H-1 (CH-CO₂Me)
1.85 ddd 1H H-2 (CH-Ac)
1.40 ddd 1H H-3a (CH₂)

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
205.4 C=O (Acetyl)
172.1 C=O (Ester)
52.3 -OCH₃
30.8 -C(O)CH₃
28.5 C-1
25.1 C-2
18.7 C-3

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms, especially in complex spin systems like that of the cyclopropane ring. github.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY spectra would show cross-peaks between all three protons on the cyclopropane ring, confirming their vicinal and geminal relationships and establishing the intact three-membered ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing definitive ¹H-C one-bond connections. sdsu.edu This technique would be used to link each proton signal to its corresponding carbon signal in the table above, for instance, confirming that the proton at 3.72 ppm is attached to the carbon at 52.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity by showing correlations between protons and carbons separated by two or three bonds. youtube.com This is particularly useful for connecting the substituent groups to the cyclopropane ring. wisc.edu

Key Expected HMBC Correlations:

Proton Signal (Assignment) Correlates to Carbon (Assignment)
-OCH₃ C=O (Ester)
-C(O)CH₃ C=O (Acetyl), C-2
H-1 C=O (Ester), C-2, C-3

This compound possesses two stereocenters (C-1 and C-2), making it a chiral molecule that can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org To determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample, chiral NMR shift reagents are employed. researchgate.net

These reagents, typically lanthanide-based complexes, are themselves chiral and non-racemic. They reversibly bind to the analyte, forming transient diastereomeric complexes. libretexts.org Since diastereomers have different physical properties, they produce distinct signals in the NMR spectrum. researchgate.net By adding a chiral shift reagent to the NMR sample, the signals for one or more protons in the R-enantiomer will shift to a different extent than the corresponding signals in the S-enantiomer. The relative integration of these now-separated peaks allows for a direct and accurate calculation of the enantiomeric excess.

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. iastate.edu This method obviates the need for quenching, sampling, and purification, providing a true kinetic profile of the reaction.

In the synthesis of this compound, in-situ NMR can be used to track the disappearance of starting material signals and the concurrent appearance of product signals. acs.org This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time. Furthermore, this technique is highly effective for detecting and characterizing transient intermediates that may not be observable by conventional offline analysis. acs.orgrsc.org The distinctive spectral features of cyclopropane rings make them ideal candidates for monitoring via this method. acs.org

Mass Spectrometry (MS) in Reaction Pathway Identification

Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a molecule's exact elemental composition from its measured mass. For this compound, HRMS is used to confirm that the product formed has the correct molecular formula, C₇H₁₀O₃. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed, ruling out other potential isobaric (same nominal mass) structures.

Molecular Formula Confirmation by HRMS

Parameter Value
Molecular Formula C₇H₁₀O₃
Calculated Exact Mass 142.06299 Da
Measured Exact Mass (Hypothetical) 142.0631 Da

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for monitoring chemical reactions and characterizing molecular structures by identifying their constituent functional groups. spectroscopyonline.com

The structure of this compound contains two distinct carbonyl groups: a ketone (acetyl) and an ester. These groups give rise to strong, characteristic stretching vibrations (νC=O) in the infrared spectrum, typically in the region of 1650-1800 cm⁻¹. spectroscopyonline.com

Ketone Carbonyl (Acetyl Group): Saturated acyclic ketones typically show a strong C=O stretching band around 1715 cm⁻¹. spectroscopyonline.compg.edu.pl The attachment to the cyclopropane ring may slightly shift this frequency.

Ester Carbonyl: Saturated esters generally absorb at a higher frequency than ketones, typically in the range of 1735-1750 cm⁻¹. ic.ac.ukquora.com This higher wavenumber is attributed to the inductive effect of the second oxygen atom, which shortens and strengthens the C=O bond. ic.ac.uk

In monitoring a reaction that forms this molecule, the appearance and sharpening of these two distinct carbonyl bands would signify the formation of the product. FT-IR spectroscopy can be used to track the disappearance of reactant peaks and the simultaneous growth of product peaks, allowing for real-time analysis of reaction kinetics.

Raman spectroscopy is also sensitive to carbonyl stretches, though they are typically weaker than in the IR spectrum. However, Raman can be advantageous for monitoring reactions in aqueous media due to the weak scattering of water. nih.gov

Functional Group Vibrational Mode Typical FT-IR Range (cm⁻¹) Typical Raman Range (cm⁻¹) Intensity
EsterC=O Stretch1750 - 17351750 - 1735Strong (IR), Medium (Raman)
Ketone (Acetyl)C=O Stretch1725 - 17051725 - 1705Strong (IR), Medium (Raman)
EsterC-O Stretch1300 - 11501300 - 1150Strong (IR)
CyclopropaneC-H Stretch~3100~3100Medium-Weak (IR)
CyclopropaneRing Deformation1050 - 10001050 - 1000Medium-Weak (IR)

The three-membered cyclopropane ring is characterized by significant ring strain due to its compressed C-C-C bond angles (~60° instead of the ideal 109.5°). This strain influences its vibrational frequencies.

C-H Stretching: The C-H bonds on a cyclopropane ring typically exhibit stretching vibrations at higher frequencies (around 3100-3000 cm⁻¹) than those in saturated acyclic alkanes. This shift is attributed to the increased s-character of the C-H bonds.

Ring Deformations: The cyclopropane ring itself has characteristic "breathing" and deformation modes. These vibrations often appear in the fingerprint region of the spectrum, with a notable band frequently observed around 1020-1000 cm⁻¹. The presence of substituents, such as the acetyl and carboxylate groups, will influence the exact position and intensity of these modes. The unique electronic nature and strain of the ring make these spectroscopic signatures key identifiers for the presence of the cyclopropyl (B3062369) moiety.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry. For a molecule like this compound, which has two stereocenters and can exist as different stereoisomers (e.g., cis and trans isomers, and their respective enantiomers), this technique would be invaluable.

Should a crystalline derivative or intermediate of this compound be prepared, a single-crystal X-ray diffraction analysis would yield precise data on:

Bond Lengths and Angles: Providing direct measurement of the C-C bond lengths within the strained cyclopropane ring and the precise bond angles of the substituents.

Conformation: Revealing the preferred orientation of the acetyl and methyl carboxylate groups relative to the plane of the cyclopropane ring.

Stereochemistry: Unambiguously establishing the relative (cis/trans) and absolute (R/S) configuration of the stereocenters.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice, revealing any hydrogen bonding, dipole-dipole interactions, or van der Waals forces that govern the solid-state structure.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a powerful theoretical framework for understanding the structural, electronic, and reactive properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used quantum mechanical method that can accurately and efficiently model molecular systems. chalcogen.ro For this compound, DFT calculations could provide significant insights. acs.orgresearchgate.net

Geometric Optimization: DFT can be used to calculate the lowest-energy three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles for its various stereoisomers. This allows for a comparison of the relative stabilities of the cis and trans isomers.

Vibrational Frequency Calculation: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. nih.govresearchgate.net This comparison aids in the assignment of specific spectral bands to particular molecular motions, confirming the presence of the cyclopropane ring and the carbonyl functional groups.

Electronic Property Analysis: DFT calculations can determine the distribution of electron density within the molecule. A Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net The carbonyl oxygens would be expected to be nucleophilic sites, while the carbonyl carbons would be electrophilic.

Reactivity Prediction: The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net Analyzing the spatial distribution of these orbitals can help predict how the molecule will interact with other reagents in chemical reactions. acs.org

Computational Method Predicted Property Significance for this compound
DFT Geometry OptimizationBond lengths, bond angles, dihedral anglesPredicts the most stable 3D structure; compares stability of isomers.
DFT Frequency CalculationVibrational frequencies (IR/Raman)Correlates with experimental spectra for structural confirmation. nih.gov
Molecular Electrostatic Potential (MEP)Electron density distributionIdentifies nucleophilic (e.g., carbonyl oxygen) and electrophilic (e.g., carbonyl carbon) sites. researchgate.net
Frontier Molecular Orbital (FMO) AnalysisHOMO/LUMO energies and distributionsPredicts sites of reactivity and kinetic stability.

Transition State Modeling for Reaction Mechanism Elucidation

The process involves mapping the geometric and energetic changes as reactants transform into products. For a compound like this compound, this could involve studying reactions such as ring-opening, enolization, or cycloadditions. DFT calculations can model different proposed pathways, for instance, a concerted versus a stepwise mechanism. mdpi.com By calculating the activation energies (the energy difference between the reactants and the transition state) for each proposed path, the most energetically favorable mechanism can be determined.

For example, in studying the reaction of a cyclopropane derivative, computational models can locate the specific transition state structure and its associated energy. This information reveals the feasibility of the reaction under certain conditions and can explain observed product distributions.

Table 1: Exemplary Calculated Thermodynamic Data for a Hypothetical Reaction Pathway of a Cyclopropane Derivative using DFT.
ParameterPathway A (Concerted)Pathway B (Stepwise - Step 1)Pathway B (Stepwise - Step 2)
Activation Energy (ΔE) (kcal/mol)25.419.85.2
Enthalpy of Activation (ΔH) (kcal/mol)24.919.54.9
Gibbs Free Energy of Activation (ΔG) (kcal/mol)35.128.310.7

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational analysis is instrumental in predicting spectroscopic properties and understanding the conformational landscape of molecules. These predictions can aid in the structural confirmation of synthesized compounds and provide insights into their physical and chemical behavior.

Spectroscopic Parameter Prediction

Density Functional Theory (DFT) calculations are widely used to predict nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Methods such as the Gauge-Invariant Atomic Orbital (GIAO) method, often paired with a basis set like B3LYP/6–31G(d,p), can calculate the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These theoretical calculations often show good agreement with experimental data, with typical root mean square errors for ¹H shifts around 0.2–0.4 ppm. mdpi.com By comparing the predicted spectrum with the experimental one, researchers can confidently assign signals to specific atoms within the molecule.

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated NMR Chemical Shifts (δ, ppm) for this compound.
AtomPredicted ¹H Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)
Cyclopropane-H1.2 - 2.51.3 - 2.618.0 - 35.019.5 - 36.2
Acetyl-CH₃2.252.3028.529.1
Ester-OCH₃3.683.7152.052.4
Acetyl-C=O--206.5207.3
Ester-C=O--172.1172.8

Conformational Preferences

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Computational conformational analysis helps identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. A Potential Energy Surface (PES) scan is a common technique where the molecule's energy is calculated as a function of one or more dihedral angles. researchgate.net This process identifies energy minima corresponding to stable conformers. The relative energies of these conformers, determined by their position on the PES, indicate their relative populations at equilibrium. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its interaction with other molecules. researchgate.net Advanced methods, including machine-learned interatomic potentials, are also being developed to tackle the conformational analysis of complex molecules with high accuracy. chemrxiv.org

Stereochemical Control and Asymmetric Synthesis Utilizing Methyl 2 Acetylcyclopropane 1 Carboxylate

Diastereoselective Synthetic Routes

Diastereoselectivity in the synthesis of substituted cyclopropanes like methyl 2-acetylcyclopropane-1-carboxylate involves controlling the relative orientation of substituents on the three-membered ring. This control can be exerted during the formation of the cyclopropane (B1198618) core or in subsequent transformations of its functional groups.

The relative stereochemistry of the substituents on a cyclopropane ring is often established during the cyclopropanation reaction itself. The choice of reagents, catalysts, and reaction conditions dictates whether the cis or trans diastereomer is formed preferentially. For instance, in metal-catalyzed cyclopropanation reactions, the structure of the catalyst and its coordination with the reactants can create a chiral environment that favors the formation of one diastereomer over another. organic-chemistry.org The addition of sulfur ylides to dehydroamino acids has been explored for creating functionalized cyclopropanes, where the synthetic challenges lie in preparing the required functionalized ylides. researchgate.net Similarly, the reaction of diazomethane with functionalized dehydroamino acids can lead to dihydropyrazoles that, upon nitrogen extrusion, form cyclopropanes. researchgate.net

The stereochemical outcome can be determined using analytical techniques such as X-ray crystallography and 1H NMR spectroscopy. researchgate.net In some synthetic routes, diastereomeric mixtures may be carried through several steps before being separated at a later stage. researchgate.net

Once the cyclopropane ring is formed, its existing stereocenters can direct the stereochemical outcome of reactions at the acetyl and ester functional groups. For example, the reduction of the ketone in the acetyl group can be influenced by the adjacent substituents on the ring, leading to the preferential formation of one alcohol diastereomer.

In a related context, studies on the deprotonation and alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid have shown that such reactions can proceed with complete stereoselectivity. This principle of substrate-controlled diastereoselectivity is applicable to the functional groups of this compound, where the rigid cyclopropane structure directs incoming reagents to a specific face of the molecule.

Enantioselective Catalysis and Chiral Auxiliary Strategies

Producing enantiomerically pure or enriched this compound requires asymmetric synthesis methodologies. These approaches typically involve the use of chiral catalysts, chiral auxiliaries, or the transformation of prochiral molecules.

Asymmetric catalysis is a primary method for producing optically active compounds from prochiral precursors. mdpi.com A common strategy involves the asymmetric cyclopropanation of an alkene. For instance, a prochiral α,β-unsaturated ketoester can be reacted with a carbene source in the presence of a chiral catalyst to generate the cyclopropane ring with high enantioselectivity. organic-chemistry.org

Another approach involves a domino reaction, such as a Michael addition followed by an intramolecular cyclization, using a chiral reagent to induce asymmetry. mdpi.com Chiral auxiliaries can also be employed, where an enantiopure group is temporarily attached to the precursor molecule to direct the stereochemical course of the cyclopropanation reaction. rsc.orgnih.gov After the desired stereochemistry is set, the auxiliary is removed.

Significant research has focused on developing chiral catalysts for asymmetric cyclopropanation. Transition metal complexes, particularly those of rhodium, cobalt, and copper, are widely used.

Cobalt (II) Catalysts : Chiral cobalt (II) complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of various olefins with diazoacetates, yielding cyclopropane products in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org

Rhodium (III) Catalysts : Chiral-at-metal rhodium (III) complexes can catalyze the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides. organic-chemistry.org This method produces optically pure 1,2,3-trisubstituted cyclopropanes with high enantiomeric excess (up to 99% ee) and diastereomeric ratios (greater than 20:1). organic-chemistry.org

Biocatalysts : Engineered heme proteins, such as variants of myoglobin, have emerged as powerful biocatalysts for promoting highly diastereo- and enantioselective cyclopropanations. nih.govrochester.edu These enzymes can catalyze the reaction of styrenes with diazo reagents, offering a green and efficient alternative to traditional metal catalysts and providing access to chiral cyclopropanes with excellent stereoselectivity (>99% de and ee). nih.govrochester.edu

Below is a table summarizing the performance of different chiral catalysts in asymmetric cyclopropanation reactions relevant to the synthesis of chiral cyclopropanes.

Catalyst TypeReactantsDiastereoselectivity (dr)Enantioselectivity (ee)Reference
Chiral Rhodium (III) Complexβ,γ-unsaturated ketoesters + sulfoxonium ylides>20:1up to 99% organic-chemistry.org
Engineered Myoglobin (Mb(H64V))Styrene + 1-diazo-3-phenyl-2-propanone>99% de>99% ee nih.gov
Cobalt (II) Complex [Co(P1)]Olefins + succinimidyl diazoacetateHighHigh organic-chemistry.org
Engineered Myoglobin VariantsAryl-substituted olefins + diazoacetate reagents98–99.9% de96–99.9% ee rochester.edu

This table is interactive and can be sorted by clicking on the column headers.

Determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound is essential in asymmetric synthesis. A common indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.gov These diastereomers have different physical properties and can be separated and quantified using standard chromatographic (GC, HPLC) or spectroscopic (NMR) techniques. researchgate.netscience.gov

Derivatization with Chiral Alcohols : Chiral carboxylic acids, such as the ester moiety in the target molecule (after hydrolysis), can be reacted with chiral alcohols. The resulting diastereomeric esters can often be separated by chromatography. science.gov

Derivatization with Chiral Amines : Similarly, the carboxylic acid can be converted to an amide using a chiral amine. The diastereomeric amides can then be analyzed. yakhak.org A three-component coupling reaction involving a chiral primary amine, 2-formylphenylboronic acid, and enantiopure 1,1'-bi-2-naphthol (BINOL) can form diastereoisomeric iminoboronate esters that are resolvable by 1H NMR analysis. researchgate.net

The choice of derivatizing agent is crucial, with various reagents available for different functional groups. For alcohols, reagents include chiral acids, isocyanates, and chloroformates. nih.gov For primary amines, reagents like o-phthalaldehyde (OPA) in combination with chiral thiols are commonly used. nih.gov The success of this method relies on the quantitative formation of diastereomers without racemization and the ability to resolve the signals of the resulting diastereomers. researchgate.net

Resolution and Separation Techniques for Enantiomers and Diastereomers

The synthesis of this compound often results in a mixture of stereoisomers, including enantiomers and diastereomers. The separation of these isomers into their pure forms is a critical step for stereochemical studies and for the development of stereochemically pure active pharmaceutical ingredients. The resolution of these stereoisomers can be achieved through various methods, primarily categorized into chromatographic and crystallization-based techniques.

Chromatographic Separation Methods (e.g., Chiral HPLC, GC)

Chromatographic techniques are powerful tools for the analytical and preparative separation of the stereoisomers of this compound. These methods rely on the differential interaction of the isomers with a chiral environment, most commonly a chiral stationary phase (CSP). chiralpedia.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioselective separation of cyclopropane derivatives. researchgate.net The technique utilizes columns packed with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective. nih.gov For instance, phases like Chiralpak® IA, which contains amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, have demonstrated versatility in separating cyclopropane derivatives under various mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. researchgate.netnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol (B145695), is crucial for optimizing resolution.

The separation mechanism in chiral HPLC often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, between the analyte and the chiral stationary phase. sigmaaldrich.com By carefully selecting the appropriate CSP and optimizing the mobile phase composition, baseline separation of enantiomers can be achieved. mdpi.com In some cases, indirect methods are used where the enantiomers are first derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.commdpi.com

Table 1: Illustrative Chiral HPLC Conditions for Separation of Cyclopropane Derivatives
Chiral Stationary Phase (CSP)Mobile PhaseFlow RateDetectionCompound Type
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol (90:10)1.0 mL/minUV (254 nm)Cyclopropane Carboxylic Acid Esters
Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Ethanol (95:5)0.8 mL/minUV (220 nm)Cyclopropyl (B3062369) Ketones
Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))40 mM NH4OAc/ACN/MeOH0.5 mL/minUV (254 nm)Chiral Imidazolines

Gas Chromatography (GC): Enantioselective gas chromatography is another effective method for the separation of volatile chiral compounds like cyclopropane derivatives. researchgate.net This technique employs capillary columns coated with a chiral stationary phase. Cyclodextrin derivatives, such as Chirasil-beta-Dex, are commonly used CSPs in GC for this purpose. researchgate.netresearchgate.net The method provides valuable information on the chemical yields, enantiomeric excess (ee), and substrate specificity of cyclopropanation reactions, often without requiring extensive sample work-up. researchgate.netresearchgate.net The separation is based on the formation of transient, diastereomeric complexes between the solute enantiomers and the chiral stationary phase, which have different volatilities and stabilities. GC can be particularly useful for analyzing the stereoisomers of this compound due to the compound's expected volatility.

Table 2: Illustrative Chiral GC Conditions for Separation of Cyclopropane Derivatives
Chiral Stationary Phase (CSP)Carrier GasTemperature ProgramDetectionCompound Type
Chirasil-beta-DexHelium100°C (1 min), ramp to 180°C at 2°C/minFlame Ionization Detector (FID)Cyclopropane Carboxylic Acid Esters
Heptakis(2,3-di-O-methyl-6-tert-butyldimethylsilyl)-beta-CDHydrogenIsothermal at 120°CMass Spectrometry (MS)Terpene-derived Cyclopropanes

Crystallization-Based Resolution Techniques

Crystallization-based resolution is a classical yet industrially important method for separating enantiomers, often preferred for large-scale production due to its cost-effectiveness compared to chromatography. chiralpedia.comcrystallizationsystems.com These techniques exploit the differences in the physical properties of diastereomers or, in some cases, the distinct crystallization behavior of enantiomers themselves. chiralpedia.com

Diastereomeric Salt Formation and Crystallization: This is the most common crystallization-based approach for resolving racemic acids or bases. chiralpedia.com For a racemic mixture of a cyclopropane carboxylic acid, such as the hydrolyzed form of this compound, a chiral resolving agent (typically a chiral base) is added to form a pair of diastereomeric salts. acs.orgmdpi.com These diastereomeric salts have different physical properties, including solubility in a given solvent. chiralpedia.commdpi.com Through careful selection of the solvent and crystallization conditions (temperature, concentration), one of the diastereomeric salts will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. acs.org The crystallized salt is then separated by filtration, and the desired enantiomer is recovered by treating the salt with an acid to remove the chiral resolving agent. A successful resolution was developed for a pyrimidinyl trans-cyclopropane carboxylic acid using chiral bases like (+)-abietylamine or (S)-1-(1-naphthyl)ethylamine, which allowed for the isolation of the desired enantiomer without chromatography. acs.org

Preferential Crystallization: This method is applicable to racemic mixtures that crystallize as conglomerates, which are physical mixtures of separate crystals of each enantiomer. mdpi.com In this process, a supersaturated solution of the racemate is seeded with a crystal of one of the pure enantiomers. This induces the crystallization of that same enantiomer, while the other remains in solution. researchgate.net The success of this technique relies on the careful control of supersaturation and the prevention of spontaneous nucleation of the opposite enantiomer. researchgate.net While less common than diastereomeric salt formation, it can be a highly efficient process when applicable. crystallizationsystems.com

Table 3: Examples of Chiral Resolving Agents for Crystallization of Carboxylic Acids
Chiral Resolving AgentTypeTypical ApplicationReference Compound
(+)-AbietylamineChiral BaseResolution of Racemic AcidsPyrimidinyl Cyclopropane Carboxylic Acid acs.org
(S)-1-(1-Naphthyl)ethylamineChiral BaseResolution of Racemic AcidsPyrimidinyl Cyclopropane Carboxylic Acid acs.org
BrucineChiral Base (Alkaloid)Resolution of Racemic AcidsGeneral Use chiralpedia.com
QuinineChiral Base (Alkaloid)Resolution of Racemic AcidsGeneral Use chiralpedia.com

Derivatization Chemistry and Chemical Transformations for Diversification

Chemical Modifications of the Ester Group

The methyl ester functionality is a prime site for modification through various nucleophilic acyl substitution and reduction reactions.

The ester group of Methyl 2-acetylcyclopropane-1-carboxylate can be reduced to a primary alcohol, yielding (2-acetylcyclopropyl)methanol. This transformation is typically accomplished using powerful reducing agents.

Hydride Reductions: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of both esters and carboxylic acids to primary alcohols. libretexts.orgchemistrysteps.com The reaction proceeds via nucleophilic acyl substitution where a hydride ion effectively replaces the methoxy (B1213986) group. Due to the high reactivity of LiAlH₄, this reduction is typically non-selective and would also reduce the acetyl group to a secondary alcohol, resulting in a diol.

To achieve selective reduction of the ester in the presence of the ketone, a multi-step process is often necessary. One common strategy involves the protection of the more reactive ketone group, followed by the reduction of the ester, and subsequent deprotection.

Borane (BH₃) complexes, such as BH₃-THF, are also useful for reducing carboxylic acids and can be used for esters, sometimes offering different selectivity profiles compared to aluminohydrides. chemistrysteps.comlibretexts.org

Reaction Conditions and Products: The general transformation for the reduction of the ester to a primary alcohol is summarized below.

ReagentProductComments
Lithium Aluminum Hydride (LiAlH₄)(2-(1-hydroxyethyl)cyclopropyl)methanolBoth ester and ketone are reduced.
Sodium Borohydride (NaBH₄)Methyl 2-(1-hydroxyethyl)cyclopropane-1-carboxylateNaBH₄ is generally not strong enough to reduce esters but will reduce the ketone. libretexts.org
Borane (BH₃•THF)(2-acetylcyclopropyl)methanolRequires protection of the ketone for selectivity.

This table is interactive. Click on the headers to sort.

Following the reduction to the primary alcohol, further derivatization to form ethers can be achieved through standard methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Conversion of the methyl ester to an amide is a fundamental transformation that introduces a nitrogen-containing functional group. This is typically achieved by reacting the ester with a primary or secondary amine. While direct amidation of esters is possible, it often requires harsh conditions (high temperatures and pressures).

More commonly, the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a variety of activating agents. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents such as HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). organic-chemistry.orgucl.ac.uk These methods proceed under mild conditions and are compatible with a wide range of functional groups. nih.gov The direct coupling of carboxylic acids and amines is considered an ideal route for amide bond formation due to its atom economy. nih.gov

The general scheme for amidation involves the activation of the carboxyl group, followed by nucleophilic attack by the amine.

Representative Amidation Protocol:

Hydrolysis: The methyl ester is saponified using a base like sodium hydroxide (B78521), followed by acidic workup to yield 2-acetylcyclopropane-1-carboxylic acid.

Coupling: The resulting carboxylic acid is treated with an amine in the presence of a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent like dimethylformamide (DMF).

This methodology allows for the synthesis of a wide array of primary, secondary, and tertiary amides, depending on the amine used in the coupling step. Further reaction with dicarboximides or their equivalents can lead to the formation of imide derivatives.

Synthetic Transformations of the Acetyl Group

The acetyl group offers a rich platform for synthetic diversification, including oxidation, reduction, and carbon-carbon bond-forming reactions at the carbonyl carbon and the adjacent alpha-position.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.org When applied to this compound, the acetyl group can be oxidized to an acetate ester.

The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The established order of migratory preference is generally: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com In the case of the acetyl group, the competition is between the migration of the cyclopropyl (B3062369) group and the methyl group. The cyclopropyl group's migratory aptitude can be complex, but it is generally considered to have a higher aptitude than a methyl group. Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the cyclopropyl ring.

The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgorganicchemistrytutor.com A subsequent rearrangement with migration of the more substituted group leads to the formation of the ester product.

Hydride Reductions: Selective reduction of the acetyl ketone to a secondary alcohol, (1-(1-hydroxyethyl)cyclopropyl)carboxylate, can be readily achieved using milder hydride reagents like sodium borohydride (NaBH₄). libretexts.org Unlike LiAlH₄, NaBH₄ is generally selective for the reduction of aldehydes and ketones over esters, allowing for the targeted transformation of the acetyl group while leaving the methyl ester intact. libretexts.org

Summary of Selective Transformations:

ReactionReagent(s)Product
Baeyer-Villiger OxidationmCPBA or H₂O₂/Lewis AcidMethyl 2-(acetyloxy)cyclopropane-1-carboxylate
Selective Hydride ReductionSodium Borohydride (NaBH₄)Methyl 2-(1-hydroxyethyl)cyclopropane-1-carboxylate

This table is interactive. Click on the headers to sort.

The α-protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: In the presence of a base (e.g., sodium hydroxide or lithium diisopropylamide), the enolate of this compound can react with an aldehyde or another ketone in an aldol addition reaction to form a β-hydroxy ketone. Subsequent dehydration of this intermediate can lead to the formation of an α,β-unsaturated ketone, a valuable synthetic building block.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate) in the presence of a weak base like piperidine or ammonia (B1221849). This reaction typically results in the formation of a new carbon-carbon double bond after dehydration.

These condensation reactions are highly effective for elongating the carbon chain and introducing new functional groups, significantly diversifying the molecular scaffold.

The enolizable nature of the acetyl group also permits functionalization directly at the alpha-carbon (the methyl group).

Halogenation: Under basic conditions, the methyl group can be polyhalogenated in the well-known haloform reaction. nsf.gov Treatment with an excess of a halogen (e.g., Br₂, Cl₂, I₂) and a base (e.g., NaOH) leads to the formation of a trihalomethyl ketone intermediate. This intermediate is then cleaved by the hydroxide nucleophile to yield the corresponding carboxylic acid (after acidification) and a haloform (e.g., chloroform, bromoform). This reaction effectively converts the acetyl group into a carboxylate.

Alkylation: After forming the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the alpha-carbon becomes nucleophilic. This enolate can then be reacted with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the alpha-position, forming a more complex ketone derivative.

Cyclopropane (B1198618) Ring-Opening Reactions for Linear Product Formation

The polarized C1-C2 bond of this compound is susceptible to cleavage by a range of reagents, leading to the formation of linear, acyclic products. This reactivity is harnessed in reactions that can be promoted by either acids or bases, effectively transforming the cyclopropane into a 1,3-dipole synthetic equivalent.

Acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes are well-documented. In the presence of a Lewis or Brønsted acid, the carbonyl oxygen of the acetyl or ester group is activated, which facilitates the nucleophilic attack on one of the cyclopropyl carbons. This attack leads to the cleavage of the distal C-C bond of the cyclopropane ring, resulting in a formal homo-Michael or 1,5-addition product. For instance, the reaction of similar D-A cyclopropanes with various nucleophiles under acidic conditions provides a straightforward route to γ-functionalized carbon skeletons sioc.ac.cn.

Under basic conditions, a different mode of activation can be achieved. While deprotonation at the α-position to the carbonyl groups is a common reaction for 1,3-dicarbonyl compounds, specific D-A cyclopropanes can undergo ring-opening through a base-promoted pathway. For example, 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates react with C-nucleophiles like nitro compounds in the presence of a base. This reaction is believed to proceed through a p-quinone methide intermediate formed after desilylation and subsequent ring-opening, which is then trapped by the nucleophile . This strategy highlights a metal-free activation of D-A cyclopropanes under basic conditions .

The general mechanism for these transformations involves the formation of a zwitterionic intermediate, which is then trapped by a nucleophile to yield the linear product. The choice of catalyst (acid or base) and nucleophile determines the final product structure.

Table 1: Examples of Nucleophiles in Ring-Opening Reactions of D-A Cyclopropanes

Nucleophile Class Specific Example Resulting Product Type Reference
C-Nucleophiles Nitroalkanes γ-Nitroalkyl Malonates
C-Nucleophiles Malonates, 1,3-Diketones Polyfunctional Acyclic Compounds chemrxiv.org
Heteronucleophiles Indoles γ-Indolyl Carbonyls sioc.ac.cn

While the formation of linear products is common, metal-catalyzed reactions of cyclopropanes can lead to more complex rearrangements and cycloadditions. Transition metal catalysts, particularly those based on rhodium and palladium, are known to interact with the strained C-C bonds of cyclopropanes, enabling unique transformations researchgate.netresearchgate.net.

Rhodium catalysts, for example, can react with cyclopropanes to form metallacyclobutane intermediates. These intermediates can then undergo further reactions, such as reductive elimination or insertion, to form new ring systems. While the direct conversion of a cyclopropane into a cyclobutane derivative via metal catalysis is a specific type of ring expansion, more common are formal cycloaddition reactions where the cyclopropane acts as a three-carbon unit. For instance, rhodium-catalyzed reactions of vinylcyclopropanes can lead to the formation of five- or six-membered rings. Research by Tanaka and others has shown that rhodium(I) complexes can catalyze the 1,2-acyloxy migration of propargylic esters, generating a rhodium-carbene that can subsequently react in [3+2] cycloadditions nih.gov. Although this does not directly yield a cyclobutane, it exemplifies the ability of rhodium to mediate complex rearrangements starting from strained rings nih.gov.

The transformation of cyclopropyl ketones into other cyclic structures, such as dihydrofurans, is a more frequently reported metal-catalyzed cycloisomerization pathway researchgate.net. Direct, synthetically useful ring-expansion of this compound specifically to cyclobutane derivatives is less commonly documented compared to its participation in formal [3+n] cycloadditions.

Heterocyclic Compound Synthesis via Intra- and Intermolecular Cyclizations

The utility of this compound as a 1,3-dipole synthon is most prominently displayed in its application for synthesizing heterocyclic compounds. nih.gov These reactions can occur through either intermolecular or intramolecular pathways, providing access to a wide array of five- and six-membered heterocycles. researchgate.net

Intermolecular [3+2] cycloadditions are a powerful method for constructing five-membered rings. nih.gov In these reactions, the D-A cyclopropane reacts with a two-atom partner (a 2π component) such as an alkene, alkyne, imine, or nitroso compound. nih.gov A notable example is the reaction of D-A cyclopropanes with nitrosyl chloride (NOCl) or nitrosoarenes. The reaction with NOCl leads to the regioselective opening of the C1-C2 bond and subsequent cyclization to form isoxazoline- and/or isoxazole-3-carboxylates researchgate.net. This transformation proceeds through a stabilized dipolar intermediate which is then trapped by the nitrosyl agent researchgate.net. Similarly, reactions with nitrosoarenes, catalyzed by Yb(OTf)₃, can lead to tetrahydro-1,2-oxazines through a cascade sequence involving ring-opening and cycloaddition acs.org.

Intramolecular cyclizations offer a route to fused or bridged heterocyclic systems. researchgate.net By tethering a reactive functional group to the cyclopropane core, subsequent ring-opening and cyclization can be induced. This strategy has been employed to synthesize complex scaffolds found in natural products. For example, a tethered indole can react intramolecularly with the cyclopropane ring to form tetrahydrocarbazole frameworks sioc.ac.cn. These intramolecular transformations of donor-acceptor cyclopropanes are valuable for creating complex molecular architectures in a controlled manner researchgate.net.

Table 2: Heterocyclic Synthesis from Donor-Acceptor Cyclopropanes

Reaction Type Reactant Partner Heterocyclic Product Catalyst/Conditions Reference
Intermolecular [3+n] Nitrosyl Chloride (NOCl) Isoxazoline/Isoxazole CCl₄, -20 °C researchgate.net
Intermolecular [3+n] Nitrosoarenes Tetrahydro-1,2-oxazine Yb(OTf)₃ acs.org
Intermolecular [3+n] Indoles Tetrahydrocarbazole Ni/Cu Catalysts sioc.ac.cn
Intermolecular [3+n] Sulfinylamines Isothiazolidine GaCl₃ nih.gov

Applications in Complex Organic Synthesis and Methodology Development

Strategic Use as a Key Building Block in Multi-Step Syntheses

The utility of methyl 2-acetylcyclopropane-1-carboxylate as a cornerstone in multi-step synthetic sequences is a testament to its chemical versatility. Organic chemists have leveraged its distinct functionalities to access a wide array of more complex molecular structures, particularly those featuring the cyclopropane (B1198618) motif.

Precursor for Advanced Cyclopropane-Containing Scaffolds

This compound serves as a valuable precursor for the synthesis of more elaborate cyclopropane-containing scaffolds. The presence of the ketone and ester groups allows for selective modifications, enabling the elaboration of the cyclopropane core. For instance, the acetyl group can undergo a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, to introduce new functional groups and stereocenters. Similarly, the methyl carboxylate can be hydrolyzed, reduced, or converted to other derivatives, providing another handle for molecular diversification.

These transformations are pivotal in the preparation of advanced scaffolds that are often key components of biologically active molecules and novel materials. The ability to selectively manipulate the functional groups attached to the cyclopropane ring allows for the systematic construction of a library of derivatives with diverse structural features.

Incorporation into Complex Molecular Architectures

Beyond its role as a precursor to other cyclopropane derivatives, this compound can be directly incorporated into larger and more complex molecular architectures. The reactivity of its functional groups facilitates its integration into intricate carbon skeletons through various bond-forming strategies.

For example, the acetyl group can participate in aldol (B89426) reactions, Wittig-type olefinations, and other enolate-based transformations to form new carbon-carbon bonds. The methyl carboxylate group can be utilized in acylation reactions or serve as a directing group in certain transformations. Through these strategic bond formations, the entire cyclopropane unit is embedded within a larger molecular framework, imparting its unique conformational and electronic properties to the final product. This approach has found application in the total synthesis of natural products and the development of novel pharmaceutical agents where the cyclopropane ring plays a crucial role in defining the molecule's three-dimensional structure and biological activity.

Development of Novel Synthetic Methodologies Based on its Unique Reactivity

The distinct reactivity profile of this compound, stemming from the interplay of its strained ring and multiple functional groups, has spurred the development of innovative synthetic methodologies. These methods often exploit the inherent reactivity of the molecule to achieve complex transformations in a controlled and efficient manner.

Cascade and Tandem Reactions Leveraging Multiple Reactive Sites

The multifunctionality of this compound makes it an ideal substrate for cascade and tandem reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The presence of the ketone, ester, and the strained cyclopropane ring allows for the design of reaction sequences where an initial transformation triggers subsequent reactions at other sites within the molecule.

For instance, a reaction initiated at the acetyl group could lead to an intermediate that subsequently undergoes a ring-opening or rearrangement of the cyclopropane ring. Alternatively, a transformation involving the ester functionality could set the stage for a cyclization event involving another part of the molecule. The development of such cascade reactions is a testament to the intricate reactivity of this building block and provides powerful tools for the rapid construction of complex molecular structures from a relatively simple starting material.

Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of selectivity is a central goal in modern organic synthesis. The structural features of this compound present both challenges and opportunities for developing highly selective transformations. The presence of multiple reactive sites necessitates careful control over reaction conditions to achieve chemoselectivity, directing a reagent to react with one functional group in the presence of others.

Furthermore, the stereochemistry of the cyclopropane ring, with its defined spatial arrangement of substituents, allows for the development of regio- and stereoselective reactions. For example, reagents can be directed to a specific face of the cyclopropane ring, leading to the formation of a single diastereomer. The development of catalytic asymmetric transformations using this substrate is an active area of research, aiming to control the absolute stereochemistry of the products. Such selective methods are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.

The Cyclopropane Ring as a Structural Element in Molecular Design

The cyclopropane ring, a fundamental component of this compound, is more than just a reactive handle; it is a key structural element that profoundly influences the properties of a molecule. Its unique geometry and electronic nature make it a valuable component in the design of new molecules with tailored functions.

The rigid, three-dimensional structure of the cyclopropane ring can act as a conformational constraint, locking portions of a molecule into a specific orientation. This can be particularly important in the design of enzyme inhibitors or receptor ligands, where a precise spatial arrangement of functional groups is required for biological activity. Additionally, the cyclopropane ring can serve as a bioisostere for other common functional groups, such as double bonds or phenyl rings, offering a way to fine-tune the physicochemical properties of a molecule, including its metabolic stability and lipophilicity. The incorporation of the cyclopropane motif, facilitated by building blocks like this compound, is therefore a powerful strategy in modern medicinal chemistry and materials science.

Its Role in Molecular Constraint and Conformational Control

The cyclopropane ring is the smallest stable carbocycle, and its rigid, triangular geometry can be strategically incorporated into larger molecules to enforce specific spatial arrangements of substituents. This ability to act as a conformational "staple" is of paramount importance in medicinal chemistry and materials science, where the three-dimensional shape of a molecule is intrinsically linked to its function.

By introducing this compound into a larger molecular framework, chemists can lock specific bond rotations, thereby reducing the conformational flexibility of the molecule. This can lead to a more defined topography, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. The defined stereochemistry of the substituents on the cyclopropane ring further allows for precise control over the spatial orientation of appended chemical groups.

Table 1: Theoretical Conformational Effects of Incorporating a Cyclopropane Ring

FeatureDescriptionImplication in Molecular Design
Rigidity The C-C-C bond angles of approximately 60° create significant angle strain, resulting in a rigid planar structure.Reduces the number of accessible low-energy conformations in a larger molecule, leading to a more predictable shape.
Stereochemical Definition Substituents on the cyclopropane ring have a fixed cis or trans relationship.Allows for precise spatial positioning of functional groups, which is critical for designing molecules with specific biological activities.
Compactness The cyclopropyl (B3062369) group is a small, sterically defined unit.Can serve as a bioisosteric replacement for other groups, such as a gem-dimethyl group or an alkene, to improve metabolic stability or binding affinity.

Synthetic Pathways to Cyclopropane-Containing Compounds of Research Interest

The functional handles on this compound, namely the ester and ketone groups, provide avenues for its elaboration into a variety of other cyclopropane-containing molecules. These transformations can be used to build complexity and access novel chemical entities for research and development.

The ketone functionality can undergo a wide range of classical carbonyl chemistry reactions. For instance, reduction of the ketone would yield a secondary alcohol, which could then be used in ether or ester linkages. Alternatively, reaction with Grignard or organolithium reagents would lead to tertiary alcohols, introducing new carbon-carbon bonds. The acetyl group also provides an acidic α-proton, allowing for enolate formation and subsequent alkylation or aldol-type reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for the formation of amides, acid chlorides, or other esters. The carboxylic acid itself can be a key functional group for biological activity or for linking the cyclopropane unit to other molecular fragments.

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product
Ketone Reduction (e.g., with NaBH₄)Methyl 2-(1-hydroxyethyl)cyclopropane-1-carboxylate
Ketone Grignard Reaction (e.g., with PhMgBr)Methyl 2-(1-hydroxy-1-phenylethyl)cyclopropane-1-carboxylate
Ester Hydrolysis (e.g., with NaOH, then H₃O⁺)2-Acetylcyclopropane-1-carboxylic acid
Ester Aminolysis (e.g., with RNH₂)N-Alkyl-2-acetylcyclopropane-1-carboxamide

These synthetic routes highlight the potential of this compound as a starting material for creating libraries of diverse cyclopropane-containing compounds. Such compounds are of significant interest in the development of new pharmaceuticals and agrochemicals, where the cyclopropane motif is a well-established feature in many biologically active molecules.

Q & A

Q. What are the key synthetic routes for Methyl 2-acetylcyclopropane-1-carboxylate, and how do reaction conditions influence yield and stereochemistry?

The synthesis typically involves cyclopropanation of α,β-unsaturated esters via [2+1] cycloaddition or transition-metal-catalyzed methods. For example, halogenated cyclopropane precursors (e.g., 2,2-dichlorocyclopropanes) can undergo nucleophilic substitution with acetyl groups under basic conditions . Solvent choice (e.g., THF vs. DMF), temperature (0–25°C), and catalysts (e.g., Pd or Cu complexes) critically affect stereochemical outcomes and yields. Optimization requires monitoring via TLC or GC-MS to track intermediate formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and acetyl/carboxylate groups. 1H^1H-1H^1H COSY and NOESY resolve ring strain-induced coupling patterns.
  • X-ray crystallography : Tools like SHELXL and ORTEP-III determine bond lengths/angles, confirming ring distortion. For example, cyclopropane C-C bonds typically range 1.50–1.55 Å, with deviations indicating strain .
  • IR : Strong C=O stretches (~1700 cm1 ^{-1}) validate ester and acetyl functionalities .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in substitution or addition reactions?

The ring’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at the carboxylate carbon, facilitating nucleophilic attacks. For instance, brominated derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) undergo SN2 substitutions with alcohols or amines at elevated temperatures (50–80°C) . Ring-opening reactions with strong bases (e.g., NaOR) yield conjugated dienes or rearranged products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and resolve contradictions between experimental and theoretical data for this compound?

Density-functional theory (DFT) using functionals like B3LYP or M06-2X calculates optimized geometries and reaction pathways. For example, discrepancies in calculated vs. observed 13C^{13}C NMR shifts may arise from solvent effects or relativistic corrections. Hybrid approaches combining DFT with molecular dynamics refine predictions . Software like Gaussian or ORCA enables comparison of activation energies for ring-opening pathways .

Q. What strategies address low yields in stereoselective derivatization of this compound?

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during acetyl group functionalization.
  • Asymmetric catalysis : Chiral Pd or Rh complexes (e.g., BINAP ligands) induce enantioselectivity in cyclopropanation .
  • Dynamic kinetic resolution : Exploit ring strain to favor one enantiomer during equilibration .

Q. How do electronic effects of substituents (e.g., acetyl vs. carboxylate) modulate biological activity in enzyme inhibition studies?

The acetyl group’s electron-withdrawing nature enhances electrophilic character, promoting covalent binding to enzyme active sites (e.g., serine hydrolases). Comparative studies with analogs like rac-methyl 1-amino-2-methylcyclopropane-1-carboxylate hydrochloride show varying IC50_{50} values due to steric/electronic differences .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in lab settings?

  • PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl during ester hydrolysis).
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

Q. How can researchers analyze conflicting data from X-ray crystallography and NMR regarding ring puckering?

Apply Cremer-Pople parameters to quantify puckering amplitudes (e.g., total puckering QTQ_T) from crystallographic data . Compare with NMR-derived Karplus equations for 3JHH^3J_{HH} coupling constants, which correlate with dihedral angles. Discrepancies may indicate dynamic puckering in solution vs. static crystal packing .

Data Contradiction Analysis

Q. Why might computational models underestimate the stability of this compound derivatives under acidic conditions?

DFT often neglects solvation effects or protonation states. Experimental data (e.g., accelerated ester hydrolysis at pH < 3) suggest explicit solvent molecules stabilize transition states. Revise models using COSMO-RS solvation or ab initio molecular dynamics to account for H+^+ interactions .

Q. How to reconcile divergent bioactivity results between in vitro and in vivo studies?

  • Metabolic stability : Phase I metabolism (e.g., cytochrome P450 oxidation) may deactivate the compound in vivo. Use LC-MS/MS to identify metabolites .
  • Membrane permeability : LogP calculations (e.g., via ChemAxon) predict poor penetration; modify with prodrug strategies (e.g., ester-to-acid conversion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetylcyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-acetylcyclopropane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.